N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide
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Overview
Description
N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide is a complex organic compound that features a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile molecule for various synthetic and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide typically involves multi-step organic reactions. One common method involves the reaction of 1-amino-2-(1H-1,2,4-triazol-1-yl)ethanone with 3,3-dimethoxypropanehydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving temperature control, solvent recycling, and purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
N’-{(1Z)-1-[5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}cyclopropanecarbohydrazide: Similar structure but with different substituents on the triazole ring.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Compounds with similar triazole rings but different functional groups.
Uniqueness
N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N6O3 |
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Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3,3-dimethoxypropanamide |
InChI |
InChI=1S/C9H16N6O3/c1-17-9(18-2)3-8(16)14-13-7(10)4-15-6-11-5-12-15/h5-6,9H,3-4H2,1-2H3,(H2,10,13)(H,14,16) |
InChI Key |
DRVGHHPUDKGVSD-UHFFFAOYSA-N |
Isomeric SMILES |
COC(CC(=O)N/N=C(\CN1C=NC=N1)/N)OC |
Canonical SMILES |
COC(CC(=O)NN=C(CN1C=NC=N1)N)OC |
Origin of Product |
United States |
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